Neu5Ac2-alpha-PNP

Catalog No.
S876990
CAS No.
123549-14-4
M.F
C17H21N2NaO11
M. Wt
452.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neu5Ac2-alpha-PNP

CAS Number

123549-14-4

Product Name

Neu5Ac2-alpha-PNP

IUPAC Name

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Molecular Formula

C17H21N2NaO11

Molecular Weight

452.348

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1

InChI Key

UVBQAEXLKFXKPM-PYEZJKNYSA-M

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]

Neu5Ac2-alpha-PNP, also known as sodium 2-O-(4-nitrophenyl)-α-D-N-acetylneuraminic acid sodium salt, is a synthetic compound with the molecular formula C17_{17}H21_{21}N2_{2}NaO11_{11} and a molecular weight of approximately 452.3 g/mol. This compound features a unique structure characterized by the presence of a 4-nitrophenyl group attached to the second position of the neuraminic acid backbone, which enhances its utility as a substrate in various biochemical assays. Neu5Ac2-alpha-PNP is primarily used in enzymatic reactions involving glycosidases and is recognized for its role in food testing and diagnostics .

Sialic Acid Detection and Analysis

Sialic acids are a family of sugars found on the surface of many cells. They play a crucial role in various biological processes, including cell-cell interactions, signaling, and immune regulation. Neu5Ac2-alpha-PNP is a valuable tool for researchers to detect and analyze sialic acids, particularly those linked to proteins (sialylated proteins) through techniques like bioconjugation [].

Bioconjugation refers to the chemical linking of two or more molecules.

Studying Sialylation in Diseases

Abnormal sialylation is associated with various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Researchers use Neu5Ac2-alpha-PNP to investigate the role of sialic acids in these diseases by studying the sialylation patterns of specific proteins [].

That may include acylation and nitro substitution.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biochemical applications.
  • This multi-step synthesis allows for the precise incorporation of functional groups that enhance the compound's reactivity and utility as a substrate .

    Neu5Ac2-alpha-PNP exhibits significant biological activity due to its interaction with various enzymes involved in carbohydrate metabolism. Its primary application is as a substrate for glycosidases, which are crucial for breaking down complex carbohydrates into simpler sugars. The enzymatic activity can be monitored through changes in fluorescence or absorbance, making it a valuable tool in biochemical research and diagnostics. Additionally, studies suggest that Neu5Ac2-alpha-PNP may play a role in understanding sialic acid metabolism and its implications in human health .

    Neu5Ac2-alpha-PNP has several applications across different fields:

    • Enzymatic Assays: It is widely used as a substrate for measuring the activity of various glycosidases in research laboratories.
    • Food Testing: The compound serves as a tool for detecting specific enzyme activities related to food safety and quality control.
    • Diagnostics: Neu5Ac2-alpha-PNP can be employed in clinical diagnostics to assess enzyme deficiencies or abnormalities related to carbohydrate metabolism .

    Interaction studies involving Neu5Ac2-alpha-PNP focus on its binding affinity and specificity towards various glycosidases. These studies utilize kinetic analyses to determine how effectively different enzymes can hydrolyze Neu5Ac2-alpha-PNP compared to other substrates. Such investigations are crucial for understanding enzyme mechanisms and developing inhibitors or activators that could have therapeutic implications.

    Neu5Ac2-alpha-PNP shares structural similarities with several other compounds that also contain neuraminic acid derivatives or nitrophenyl groups. Here are some notable comparisons:

    Compound NameMolecular FormulaUnique Features
    Neu5Ac alpha(2-6)GalNAc-alpha-PNPC25_{25}H35_{35}N3_{3}O16_{16}Contains GalNAc; used for studying sialyltransferases
    Neu5Gc (N-glycolylneuraminic acid)C11_{11}H19_{19}N3_{3}O9_{9}Naturally occurring sialic acid variant; different acyl group
    4-Nitrophenyl α-D-glucopyranosideC12_{12}H15_{15}N1_{1}O7_{7}Simple glucoside; used for studying glucosidase activity

    Neu5Ac2-alpha-PNP is unique due to its specific structural modifications that enhance its utility as a substrate for glycosidases, particularly those involved in sialic acid metabolism. Its fluorogenic properties further distinguish it from other similar compounds, making it an essential tool in biochemical assays .

    Molecular Composition and Formula

    Chemical Formula (C17H21N2NaO11) and Molecular Weight (452.35)

    Neu5Ac2-alpha-PNP, formally designated as 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid, Sodium Salt, possesses the molecular formula C17H21N2NaO11 with a precisely determined molecular weight of 452.35 grams per mole [1] [2]. This molecular weight represents the exact mass of the sodium salt hydrate form, which constitutes the most commonly utilized preparation of this compound in research applications [3]. The chemical composition includes seventeen carbon atoms, twenty-one hydrogen atoms, two nitrogen atoms, one sodium atom, and eleven oxygen atoms, reflecting the complex carbohydrate structure modified with a p-nitrophenyl group [9] [10].

    The molecular formula indicates the presence of multiple functional groups characteristic of sialic acid derivatives, including the carboxylate group, acetamido group, and multiple hydroxyl groups inherent to the neuraminic acid backbone [1] [2]. The incorporation of the p-nitrophenyl moiety adds two nitrogen atoms and contributes significantly to the overall molecular complexity of the compound [6] [9].

    PropertyValue
    Chemical FormulaC17H21N2NaO11 [1]
    Molecular Weight452.35 g/mol [1] [2]
    CAS Registry Number123549-14-4 [1] [2]
    Exact Mass452.10400 [2]
    Polar Surface Area217.92000 [2]

    IUPAC Nomenclature and Structural Representations

    The systematic IUPAC nomenclature for Neu5Ac2-alpha-PNP is sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate [9] [10]. This nomenclature precisely defines the stereochemical configuration at each chiral center and identifies the specific substitution pattern of the compound [9]. The systematic name reflects the alpha-anomeric configuration at the C-2 position where the p-nitrophenyl group is attached [6] [9].

    The InChI (International Chemical Identifier) for this compound is InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0/s1 [10] [23]. The corresponding InChI Key is UVBQAEXLKFXKPM-PYEZJKNYSA-M, providing a unique identifier for database searches and structural verification [2] [10].

    Alternative nomenclature includes the simplified designation Neu5Ac2-α-PNP, where "Neu5Ac" represents N-acetylneuraminic acid, "2" indicates the position of substitution, "α" specifies the anomeric configuration, and "PNP" denotes the p-nitrophenyl group [1] [9] [10].

    Structural Features

    N-acetylneuraminic Acid Core Structure

    The foundational structure of Neu5Ac2-alpha-PNP is based on N-acetylneuraminic acid (Neu5Ac), which belongs to the sialic acid family characterized by a nine-carbon backbone with a carboxylic acid group at the anomeric carbon atom [11] [21]. The sialic acid structure is derived from neuraminic acid, an acidic amino sugar that forms the basis for numerous naturally occurring sialic acid derivatives [21] [22]. The nine-carbon framework represents a unique structural feature among carbohydrates, as most common sugars contain five or six carbon atoms [21] [22].

    The N-acetylneuraminic acid core possesses a pyranose ring structure with specific stereochemical configurations at multiple chiral centers [16] [20]. The carboxylate group at C-1 imparts a negative charge to the molecule under physiological conditions, contributing to its distinctive chemical properties [11] [21]. The acetamido group at C-5 provides the "N-acetyl" designation and represents one of the primary structural modifications that distinguish N-acetylneuraminic acid from the parent neuraminic acid structure [20] [22].

    The numbering system for the sialic acid structure begins at the carboxylate carbon and continues around the chain, with the configuration placing the carboxylate in the axial position defining the alpha-anomer [20]. This structural arrangement is critical for the biological activity and recognition properties of sialic acid derivatives [11] [21].

    p-Nitrophenyl Modification at C-2 Position

    The defining structural modification in Neu5Ac2-alpha-PNP involves the attachment of a p-nitrophenyl group at the C-2 position of the N-acetylneuraminic acid core through an ether linkage [6] [9]. The p-nitrophenyl group consists of a benzene ring bearing a nitro group (NO2) in the para position relative to the point of attachment [6] [17]. This modification fundamentally alters the chemical and spectroscopic properties of the parent sialic acid molecule [6] [12].

    The nitro group on the phenyl ring serves as a strong electron-withdrawing group, significantly affecting the electronic distribution within the molecule [17]. This electron-withdrawing effect contributes to the chromogenic properties of the compound, making it useful as a substrate for enzymatic assays where the release of p-nitrophenol can be monitored spectrophotometrically [6] [12] [31]. The para-substitution pattern ensures optimal electronic effects while maintaining structural accessibility for enzymatic recognition [6] [17].

    The ether bond connecting the p-nitrophenyl group to the C-2 position of the sialic acid core represents a glycosidic linkage that can be specifically cleaved by certain enzymes, particularly neuraminidases [6] [31]. This property makes Neu5Ac2-alpha-PNP valuable as a chromogenic substrate for enzyme activity assays [6] [23] [31].

    Alpha-Glycosidic Linkage Configuration

    The glycosidic linkage in Neu5Ac2-alpha-PNP exhibits the alpha-anomeric configuration at the C-2 position, where the p-nitrophenyl group is attached [9] [13]. This alpha-configuration is characterized by the axial orientation of the glycosidic bond relative to the pyranose ring of the sialic acid moiety [13] [20]. The alpha-linkage represents the naturally occurring configuration found in biological sialic acid derivatives and is essential for recognition by specific enzymes [11] [13].

    The stereochemistry at the anomeric carbon significantly influences the three-dimensional structure of the molecule and its interaction with biological systems [13] [20]. In solution, sialic acids exist primarily in the beta-anomeric form (over 90%), but when bound to other molecules or when specifically synthesized as in Neu5Ac2-alpha-PNP, the alpha-configuration can be stabilized [20]. The alpha-configuration places the attached group in an axial position, which affects the overall molecular geometry and accessibility for enzymatic interactions [13] [20].

    The alpha-glycosidic linkage configuration is crucial for the substrate specificity of enzymes that interact with Neu5Ac2-alpha-PNP [6] [31]. Neuraminidases and other sialic acid-processing enzymes typically exhibit strict specificity for the alpha-anomeric configuration, making this structural feature essential for the compound's utility as an enzymatic substrate [11] [31].

    Physical and Chemical Properties

    Solubility Characteristics

    Neu5Ac2-alpha-PNP exhibits good solubility in aqueous media, a property that is essential for its use in biochemical assays and research applications [1] [2]. The compound is readily soluble in water due to the presence of multiple polar functional groups, including the carboxylate group, hydroxyl groups, and the ionic sodium counter-ion [1] [24]. The sodium salt form enhances water solubility compared to the free acid form, making it more suitable for laboratory applications [1] [2].

    The solubility characteristics are influenced by the dual nature of the molecule, which contains both hydrophilic regions (the sialic acid moiety with its polar groups) and a more hydrophobic p-nitrophenyl group [6] [17]. This amphiphilic character affects the overall solubility profile and may influence the compound's behavior in different solvent systems [6] [24]. The presence of the charged carboxylate group and the sodium ion contributes significantly to the high water solubility observed for this compound [1] [24].

    Temperature and pH conditions can affect the solubility characteristics of Neu5Ac2-alpha-PNP [24] [26]. The compound shows enhanced solubility in neutral to slightly alkaline conditions, which is consistent with the behavior of other carboxylate-containing compounds [24] [26]. The solubility in organic solvents is generally limited due to the highly polar nature of the sialic acid core structure [24] [25].

    SolventSolubility
    WaterSoluble [1]
    Methanol25 mg/mL (clear, colorless to faintly yellow) [6]
    DMSOLimited data available
    EthanolLimited solubility

    Stability Parameters

    The stability of Neu5Ac2-alpha-PNP is influenced by several environmental factors, including temperature, pH, humidity, and exposure to light [3] [32]. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates storage under controlled conditions [1] [3]. Recommended storage conditions include maintenance at -20°C under an inert atmosphere to prevent degradation [1] [3] [6].

    Temperature stability studies on related N-acetylneuraminic acid derivatives indicate that the compound shows good thermal stability at neutral pH conditions (pH 7.0), with more than 99% of the material remaining stable even after heating at 121°C for 20 minutes [32]. However, stability decreases significantly under extreme pH conditions, with substantial degradation occurring at pH values below 3.0 or above 10.0 [32]. The degradation kinetics follow first-order reaction kinetics under stress conditions [32].

    The p-nitrophenyl modification may affect the overall stability profile compared to unmodified sialic acid derivatives [6] [27]. The nitro group is generally stable under normal storage conditions but may be susceptible to reduction under specific chemical environments [17] [27]. Light sensitivity is a consideration for p-nitrophenyl compounds, as exposure to UV radiation can lead to photodegradation [27] [30].

    Storage recommendations include protection from light, moisture, and oxidizing agents [3] [6]. The compound should be stored in tightly sealed containers under inert gas atmosphere to prevent oxidative degradation [3] [24]. Refrigerated storage at -20°C is recommended for long-term stability [1] [3] [6].

    Spectroscopic Properties

    The spectroscopic properties of Neu5Ac2-alpha-PNP are significantly influenced by the presence of the p-nitrophenyl chromophore, which imparts distinctive UV-visible absorption characteristics [6] [17]. The p-nitrophenyl group exhibits characteristic absorption in the UV region, typically showing maximal absorption around 405 nm when the nitrophenol group is released in alkaline conditions [17] [27] [30]. This spectroscopic property is fundamental to the compound's use as a chromogenic substrate in enzymatic assays [6] [31].

    The nitro group conjugated with the aromatic ring system creates an extended π-electron system that is responsible for the chromogenic properties [17] [27]. Upon enzymatic cleavage of the glycosidic bond, the released p-nitrophenol exhibits intense yellow coloration under alkaline conditions, allowing for convenient spectrophotometric monitoring at 405 nm [17] [30] [31]. This color change forms the basis for quantitative enzyme activity measurements [6] [31].

    Nuclear magnetic resonance (NMR) spectroscopy would reveal characteristic signals for the various proton and carbon environments within the molecule [7] [14]. The acetyl group would appear as a distinctive singlet in proton NMR, while the aromatic protons of the p-nitrophenyl group would show characteristic splitting patterns [7] [14]. The complex carbohydrate backbone would contribute multiple signals in the 3-5 ppm region for proton NMR [7] [14].

    Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at m/z 452 for the sodium salt form [2] [5]. Fragmentation patterns would be expected to show loss of the p-nitrophenyl group and characteristic sialic acid fragments [2] [12]. High-resolution mass spectrometry can provide exact mass measurements for structural confirmation [2] [5].

    Spectroscopic MethodKey Characteristics
    UV-VisibleAbsorption maximum ~405 nm (alkaline conditions) [17] [30]
    Mass SpectrometryMolecular ion m/z 452 [2]
    NMRComplex splitting patterns for carbohydrate protons [7]
    IR SpectroscopyC=O stretches for carboxylate and acetamido groups

    Chemical Synthesis Approaches

    Koenigs-Knorr Glycosylation Methodology

    The Koenigs-Knorr glycosylation reaction represents one of the most established and effective chemical approaches for synthesizing Neu5Ac2-alpha-PNP derivatives [1] [2] [3]. This classical glycosylation methodology utilizes activated glycosyl halides as donors in the presence of heavy metal promoters to form glycosidic bonds with high stereochemical control.

    The glycosylation reaction proceeds under mild conditions at room temperature using silver carbonate (Ag₂CO₃) as the primary promoter [1] [3]. In some cases, a combination of Ag₂CO₃ and silver triflate (AgOTf) is employed to enhance reaction efficiency. The reaction demonstrates excellent stereoselectivity, predominantly forming the desired α-anomeric configuration through neighboring group participation by the acetyl protecting groups [1] [5].

    The mechanism involves initial activation of the glycosyl chloride through interaction with the silver salts, generating an oxocarbenium ion intermediate [5]. The para-nitrophenol nucleophile attacks this electrophilic center in an SN2-like manner, with the acetyl group at the C-2 position providing anchimeric assistance to ensure α-selectivity [6] [5].

    Reaction yields typically range from 85-95% with high regioselectivity for the desired α-glycosidic linkage [1] [3]. The methodology is particularly advantageous due to its operational simplicity, requiring no specialized equipment or extreme reaction conditions. The use of Ag₂CO₃ as a promoter allows the reaction to proceed efficiently at ambient temperature, making it suitable for temperature-sensitive substrates [3].

    Protected Sugar Intermediate Strategies

    Protected sugar intermediate strategies form the cornerstone of modern sialic acid synthesis, enabling precise control over regioselectivity and stereochemical outcomes [7] [8] [9]. These approaches utilize strategically placed protecting groups to direct glycosylation reactions and facilitate subsequent transformations.

    Acetyl-Based Protection Systems

    Traditional acetyl-based protection remains widely employed due to its reliability and ease of implementation [2] [7]. The standard protocol involves peracetylation of N-acetylneuraminic acid methyl ester using acetic anhydride in pyridine, yielding methyl N-acetyl-2,4,7,8,9-penta-O-acetyl-β-D-neuraminate [2]. This fully protected intermediate serves as a precursor for various glycosyl donors, including chlorides, thioglycosides, and trichloroacetimidates.

    The acetyl groups provide dual functionality: they protect hydroxyl groups from unwanted reactions while simultaneously directing stereochemical outcomes through neighboring group participation [7]. During glycosylation, the C-2 acetyl group forms a cyclic intermediate that restricts nucleophilic attack to the α-face, resulting in the desired α-glycosidic linkage [6].

    Oxazolidinone Protection Systems

    Oxazolidinone-based protecting groups represent a significant advancement in sialic acid chemistry, offering superior stereochemical control compared to traditional acetyl systems [8] [10]. The 4,5-N,O-oxazolidinone protection is formed through cyclization between the C-4 hydroxyl and C-5 acetamido groups, creating a rigid bicyclic system [7] [8].

    This protection strategy demonstrates several advantages: enhanced α-selectivity through conformational restriction, improved donor reactivity, and resistance to hydrolysis under basic conditions [8] [10]. The oxazolidinone system stabilizes the pyranose ring conformation and reduces the energy barrier for glycosyl donor activation [7]. Glycosylation reactions using oxazolidinone-protected donors typically proceed with excellent α-selectivity (>95%) even with challenging secondary alcohol acceptors [10].

    Picoloyl Protection Systems

    Picoloyl protecting groups have emerged as powerful tools for achieving high stereoselectivity in sialylation reactions [9] [11] [12]. These groups can be introduced regioselectively at various positions (C-4, C-7, C-8, C-9) through controlled direct picoloylation or modified regioselective esterification (ReSET) methodology [9] [11].

    The picoloyl groups function through chelation effects with the anomeric center during glycosylation, directing the reaction toward the desired α-product [9] [12]. The nitrogen atom in the picoloyl group can coordinate with Lewis acidic promoters, creating a more organized transition state that favors α-glycoside formation [11].

    Regioselective introduction of picoloyl groups allows for fine-tuning of both reactivity and selectivity [9] [11]. For example, 4-O-picoloyl protection enhances α-selectivity while maintaining good donor reactivity, whereas 7,8-di-O-picoloyl protection provides even higher stereochemical control but requires more forcing conditions [11] [12].

    Advanced Protection Strategies

    Recent developments include silylene-protected systems and double-locked donors that combine multiple protection strategies [7] [10]. The C5,7-di-tert-butylsilylene (DTBS) protection creates additional conformational constraints that further enhance stereoselectivity [7]. These double-locked systems demonstrate superior performance with less reactive acceptors, such as secondary alcohols and hindered glycosyl acceptors [10].

    The strategic selection of protecting groups depends on the specific synthetic requirements. For routine α-sialylation, oxazolidinone protection provides an excellent balance of selectivity and ease of use [7] [8]. For challenging substrates or when extremely high selectivity is required, picoloyl or double-locked systems offer superior performance despite increased synthetic complexity [9] [11] [10].

    Chemoenzymatic Synthesis Pathways

    One-Pot Multi-Enzyme (OPME) Systems

    One-Pot Multi-Enzyme (OPME) systems represent a paradigm shift in sialic acid synthesis, combining the efficiency of enzymatic catalysis with the convenience of single-vessel reactions [13] [14] [15]. These systems eliminate the need for intermediate purification steps while achieving high yields and complete stereochemical control.

    System Components and Design

    The standard OPME sialylation system incorporates three key enzymes working in concert: sialic acid aldolase for sialic acid formation, CMP-sialic acid synthetase for donor activation, and sialyltransferase for glycosidic bond formation [13] [14]. The Escherichia coli K-12 sialic acid aldolase catalyzes the stereoselective aldol condensation between N-acetylmannosamine (ManNAc) and pyruvate to generate N-acetylneuraminic acid [13] [16].

    The resulting sialic acid is immediately activated by Neisseria meningitidis CMP-sialic acid synthetase (NmCSS) using cytidine 5'-triphosphate (CTP) as the nucleotide donor [13] [14]. This reaction forms CMP-N-acetylneuraminic acid, the universal donor substrate for sialyltransferases. The activated sugar nucleotide is then transferred to the para-nitrophenyl acceptor by either Pasteurella multocida α2,3-sialyltransferase (PmST1) for α2,3-linkages or Photobacterium damsela α2,6-sialyltransferase (Pd2,6ST) for α2,6-linkages [13] [14].

    Reaction Optimization and Conditions

    Optimal OPME conditions have been established through systematic studies of enzyme ratios, substrate concentrations, and reaction parameters [13] [14]. The typical reaction employs a 1.5-3 fold excess of each enzyme relative to the theoretical requirement, ensuring complete conversion even with modified substrates [13]. Reactions are conducted in Tris-HCl buffer (pH 7.5-8.0) at 37°C with reaction times ranging from 4-18 hours depending on substrate complexity [13] [14].

    The system demonstrates remarkable substrate tolerance, accommodating diverse N-acetylmannosamine derivatives and acceptor molecules [13] [14] [15]. This flexibility enables the synthesis of sialosides containing non-natural sialic acid forms through chemical or enzymatic modification of the six-carbon precursors [14] [15]. Yields typically range from 60-90% based on the limiting acceptor substrate, with higher yields achieved for more reactive acceptors [13] [14].

    Advantages and Applications

    OPME systems offer numerous advantages over traditional chemical approaches: elimination of protecting group manipulations, complete stereochemical control, mild reaction conditions, and compatibility with water-sensitive substrates [13] [14] [15]. The methodology is particularly valuable for preparing libraries of sialosides with diverse structural features, including different sialic acid forms, linkage patterns, and underlying glycan structures [14] [15].

    Recent developments include expanded enzyme panels that enable access to α2,8-linked sialosides and poly-sialic acid structures [17] [18]. These advanced systems utilize specialized α2,8-sialyltransferases and can generate complex multi-sialylated products in a single operation [17] [18]. The resulting para-nitrophenyl-tagged products serve as valuable substrates for high-throughput enzyme specificity studies and inhibitor screening [17] [18].

    Trans-Sialidase-Mediated Synthesis

    Trans-sialidase-mediated synthesis offers a unique enzymatic approach that utilizes naturally occurring sialylated donors rather than synthetic CMP-sialic acid derivatives [19] [20] [21]. This methodology is particularly attractive for large-scale synthesis due to the availability of inexpensive natural donor substrates.

    Trypanosoma cruzi Trans-Sialidase (TcTS)

    The trans-sialidase from Trypanosoma cruzi represents the most extensively studied enzyme in this class [19] [21] [22]. TcTS catalyzes the transfer of α2,3-linked sialic acid residues from donor substrates to terminal β-galactose units in acceptor molecules [19] [21]. The enzyme demonstrates high stereoselectivity, exclusively forming α2,3-linkages with complete retention of configuration [19] [21].

    The reaction mechanism involves formation of a covalent sialyl-enzyme intermediate through nucleophilic attack by Tyr342 [21] [22]. This intermediate is subsequently attacked by the acceptor galactose residue, resulting in sialic acid transfer with net retention of stereochemistry [21]. The ping-pong kinetic mechanism allows the enzyme to utilize diverse donor and acceptor substrates [19] [21].

    Natural glycoproteins such as fetuin serve as excellent donor substrates due to their high sialic acid content and ready availability [19]. The use of such natural donors significantly reduces the cost compared to synthetic CMP-sialic acid systems [19]. Reaction conditions are mild (pH 7.0, room temperature), and the enzyme tolerates a wide range of buffer systems and co-solvents [19] [21].

    Engineered Trans-Sialidases

    Rational protein engineering has led to the development of improved trans-sialidase variants with enhanced properties [20]. The Trypanosoma rangeli trans-sialidase mutant Tr13 demonstrates significantly broader acceptor specificity compared to the wild-type enzyme [20]. This engineered enzyme can sialylate not only terminal galactose residues but also glucose and even monosaccharide acceptors such as glucose and fucose [20].

    The key modifications in Tr13 involve a seven-amino-acid motif (positions 197-203) at the substrate binding cleft [20]. This region differs substantially between the trans-sialidase and the corresponding sialidase, featuring a strongly positively charged character with altered hydrogen bonding capacity [20]. These modifications enable the enzyme to accommodate a broader range of acceptor structures while maintaining high trans-sialylation activity.

    Substrate Scope and Limitations

    Trans-sialidase systems demonstrate excellent substrate tolerance for the donor component, accepting various naturally sialylated glycoproteins and synthetic sialosides [19] [23]. Common donor substrates include 3'-sialyllactose (3'-SL), sialyl-para-nitrophenyl glycosides, and complex glycoproteins [19] [23]. The enzyme can also utilize different sialic acid forms, including N-glycolylneuraminic acid and O-acetylated derivatives, although with varying efficiency [19].

    Acceptor substrate specificity is more restrictive, generally requiring terminal β-galactose residues in the appropriate configuration [19] [20]. However, engineered variants like Tr13 have expanded this specificity to include glucose-terminated structures and even simple monosaccharides [20]. The enzyme shows particular utility for synthesizing complex oligosaccharides and polysialylated structures that would be challenging to prepare using other methods [19] [23].

    Reaction yields vary depending on the specific donor-acceptor combination but typically range from 66-98% for optimized conditions [24] [19] [23]. The methodology is particularly valuable for preparative-scale synthesis, with gram quantities of products readily achievable [24] [23]. The mild reaction conditions and tolerance for natural substrates make this approach highly attractive for industrial applications.

    Purification and Characterization Techniques

    High-Performance Liquid Chromatography (HPLC) Methods

    High-Performance Liquid Chromatography remains the gold standard for separation and quantification of Neu5Ac2-alpha-PNP and related sialic acid derivatives [25] [26] [27]. Reverse-phase HPLC systems utilizing C18 columns provide excellent separation of different sialic acid forms and their derivatives [25] [26]. The para-nitrophenyl moiety serves as an excellent chromophore for UV detection at 280 nm, enabling direct quantification without derivatization [28] [29].

    Optimized HPLC conditions typically employ gradient elution systems using water-acetonitrile mobile phases with appropriate buffer modifiers [26] [30]. The Agilent Acclaim RSLC 120 C18 column has demonstrated particular effectiveness for rapid analysis, reducing run times to 20 minutes compared to traditional 40-minute isocratic methods [30]. Detection limits in the nanogram range are readily achievable using standard UV detection [26] [30].

    Fluorometric Detection and DMB Derivatization

    For enhanced sensitivity, fluorometric detection following derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) provides picomolar-level detection capabilities [25] [26] [27]. DMB specifically reacts with α-keto acids, forming highly fluorescent derivatives that enable quantification at the femtomole level [25] [27]. Detection limits as low as 25 femtomoles (7.7 picograms) have been reported for N-acetylneuraminic acid derivatives [25].

    The DMB derivatization reaction is conducted in acidic conditions (pH 4.5) at 50°C for 2.5-3 hours [27] [31]. The resulting fluorescent derivatives are separated using reverse-phase HPLC with fluorescence detection (excitation 373 nm, emission 448 nm) [27] [31]. This methodology is particularly valuable for analyzing biological samples with low sialic acid content [25] [26] [27].

    Mass Spectrometric Analysis

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest specificity for structural identification and quantification of Neu5Ac2-alpha-PNP [32] [26]. Electrospray ionization (ESI) in both positive and negative ion modes enables sensitive detection with excellent structural information [32] [26]. Multiple reaction monitoring (MRM) provides high selectivity by monitoring specific fragmentation patterns characteristic of sialic acid derivatives [32].

    Typical MS conditions employ monitoring ion pairs such as m/z 430.36→87.0 for Neu5Ac2-alpha-PNP, providing excellent specificity even in complex biological matrices [32]. The technique offers detection limits in the picomolar range with excellent linearity over several orders of magnitude [32] [26]. Isotopically labeled internal standards (¹³C₃-Neu5Ac) ensure accurate quantification by compensating for matrix effects and ionization variability [32].

    Specialized Purification Techniques

    Anion exchange chromatography exploits the negative charge of sialic acid derivatives for effective separation and purification [33] [34]. DEAE-Sephacel columns provide excellent resolution for separating different sialic acid forms based on their charge density [33] [16]. The technique is particularly valuable for removing neutral impurities and concentrating sialic acid-containing fractions [33].

    Gel filtration chromatography using Ultrogel AcA 44 or similar matrices enables size-based separation of sialic acid derivatives from proteins and other macromolecules [16] [35]. This technique is essential for purifying enzymatically synthesized products where enzyme proteins must be removed from the desired sialic acid derivatives [16] [35].

    Advanced Characterization Methods

    Ultrasonic-assisted closed in-syringe hydrolysis and derivatization (UCSHD) represents a recent advancement that significantly reduces analysis time while maintaining high sensitivity [26]. This methodology combines hydrolysis and derivatization steps in a closed system with ultrasonic assistance, reducing total analysis time to 72 minutes compared to traditional methods requiring over 3 hours [26].

    Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization, particularly for confirming anomeric configuration and linkage patterns [6] [8]. ¹H NMR analysis of the anomeric proton region (δ 2.2-2.8 ppm for Neu5Ac derivatives) enables determination of α/β ratios and confirmation of glycosidic linkage formation [6]. ¹³C NMR provides additional structural information, particularly for the C-2 carbon that lacks a proton in neuraminic acid derivatives [6] [8].

    Electrochemical methods using boronic acid-diol recognition have emerged as promising non-enzymatic alternatives for sialic acid quantification [36]. These methods exploit competitive binding between sialic acids and redox-active indicators for boronic acid receptors, enabling ratiometric quantification in the millimolar range [36]. While currently less sensitive than chromatographic methods, electrochemical approaches offer advantages in terms of simplicity and real-time monitoring capabilities [36].

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    Neu5Ac2-alpha-PNP

    Dates

    Last modified: 04-14-2024

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